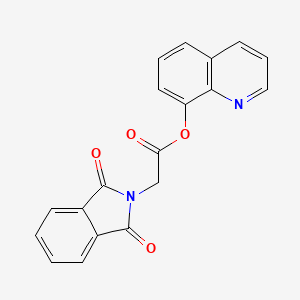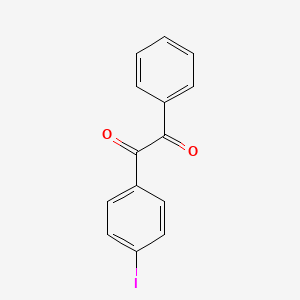![molecular formula C16H11N5OS B10866480 {4-(2-hydroxyphenyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B10866480.png)
{4-(2-hydroxyphenyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE is a complex organic compound that features a triazine ring substituted with a hydroxyphenyl group, a thienylvinyl group, and a cyanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Substitution Reactions: The hydroxyphenyl and thienylvinyl groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct substitution pattern.
Introduction of the Cyanamide Group: The cyanamide group is introduced in the final step, typically through a nucleophilic substitution reaction using cyanamide or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyanamide group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Catalysts such as palladium on carbon or copper(I) iodide are often employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the cyanamide group can act as a nucleophile in various biochemical pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in scientific research.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}AMINE
- **N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}THIOUREA
Uniqueness
N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE is unique due to the presence of the cyanamide group, which imparts distinct reactivity and potential for diverse applications. The combination of hydroxyphenyl and thienylvinyl groups further enhances its versatility and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H11N5OS |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
[4-(2-hydroxyphenyl)-6-[(E)-2-thiophen-2-ylethenyl]-1,3,5-triazin-2-yl]cyanamide |
InChI |
InChI=1S/C16H11N5OS/c17-10-18-16-20-14(8-7-11-4-3-9-23-11)19-15(21-16)12-5-1-2-6-13(12)22/h1-9,22H,(H,18,19,20,21)/b8-7+ |
InChI Key |
BVOFGHLBJNVNMO-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)/C=C/C3=CC=CS3)NC#N)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)C=CC3=CC=CS3)NC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-(2-Furyl)-2-methyl-14H-benzo[5,6]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10866402.png)
![4-ethyl-3,5,7-trimethyl-11-(4-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10866412.png)
![N-(4-bromophenyl)-2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}acetamide](/img/structure/B10866414.png)

![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10866426.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10866450.png)
![N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10866453.png)
![2-{4-[(2,4-dichlorophenyl)carbamothioyl]piperazin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B10866455.png)

![3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10866462.png)
![11-(4-chlorophenyl)-10-(2-thienylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10866481.png)
![methyl [(4E)-4-{1-[(4-methoxyphenyl)amino]propylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10866489.png)
![2-Methylpropyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10866492.png)
![3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B10866493.png)
